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Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-

Cat. No.: B14067706
CAS No.: 4889-83-2
M. Wt: 136.23 g/mol
InChI Key: ZJUDTXCEVUJEOX-UHFFFAOYSA-N
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Description

Contextualization within Bicyclic Hydrocarbons and Monoterpenoids

From a structural standpoint, Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- is classified as a bicyclic monoterpene. nih.gov Its molecular framework consists of a ten-carbon skeleton (C10H16) derived from two isoprene (B109036) units. rsc.org This structure features a distinctive bicyclo[3.1.1]heptane core, which is a bridged bicyclic system containing a six-membered ring and a four-membered ring fused at two bridgehead carbon atoms (C-1 and C-5). rsc.org The presence of the strained four-membered cyclobutyl ring is a notable feature of its architecture. rsc.org

As a monoterpenoid, it belongs to the vast class of terpenes, which are primary constituents of the essential oils of many plants and flowers. ethz.ch In plants, the biosynthesis of pinene begins with the activation of isoprene units, which exist as two isomers: dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP). rsc.org These units combine to form geranyl pyrophosphate (GPP), a C10 precursor, which then undergoes cyclization to form the characteristic pinene scaffold. rsc.orgbiocrates.com

Nomenclature and Stereoisomeric Considerations of Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-

The compound is identified by various names depending on the nomenclature system. Its systematic IUPAC name is 2,6,6-trimethylbicyclo[3.1.1]hept-2-ene. rsc.orgnih.gov However, it is most widely recognized by its common name, α-pinene.

Interactive Table 1: Compound Identification

Identifier TypeIdentifier
Systematic IUPAC Name 2,6,6-trimethylbicyclo[3.1.1]hept-2-ene nih.gov
Common Name α-Pinene nih.gov
Molecular Formula C10H16 nih.govepa.gov
CAS Registry Number 80-56-8 (for the racemic mixture) nih.gov

Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- is a chiral molecule and exists as two enantiomers (stereoisomers that are non-superimposable mirror images of each other). biocrates.com These enantiomers are designated as (+)-α-pinene and (-)-α-pinene, which differ in the direction they rotate plane-polarized light. ethz.chnih.gov The specific stereochemistry is defined by the (1S,5R) and (1R,5S) configurations of the chiral centers. The relative abundance of these enantiomers can vary significantly between different plant species. rsc.org For instance, (+)-α-pinene is the dominant enantiomer in Pinus sylvestris, while (-)-α-pinene is predominant in Pinus nigra. rsc.org

Interactive Table 2: Stereoisomers of Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-

Isomer NameIUPAC NameCAS Registry Number
(+)-α-Pinene (1R,5S)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene7785-70-8
(-)-α-Pinene (1S,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene nist.gov7785-26-4 nist.gov

Historical Perspectives on its Academic Investigation

The academic investigation of Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- is closely tied to the historical importance of turpentine, which has been produced for centuries by distilling the resin of pine trees. rsc.org Initially valued as a solvent and for its role in traditional medicine, the chemical components of turpentine, primarily α-pinene and its isomer β-pinene, became subjects of early organic chemistry research. ethz.chrsc.org

Early studies focused on isolating and characterizing this compound and determining its complex bicyclic structure, a significant challenge for chemists of the time. slideshare.net The elucidation of its structure was a key step in understanding the chemistry of terpenes. slideshare.net Over the years, research has evolved to explore its reactivity, including allylic oxidation to produce verbenone (B1202108) and pinene oxide, and its conversion to other commercially important compounds like camphor (B46023) and borneol. wikipedia.org Its role in the fragrance and flavor industry has also driven continuous research into its properties and synthesis. ethz.chnih.gov More recent academic investigations have focused on its potential as a renewable resource for producing biofuels and advanced polymers. biocrates.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B14067706 Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- CAS No. 4889-83-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4889-83-2

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

3,6,6-trimethylbicyclo[3.1.1]hept-2-ene

InChI

InChI=1S/C10H16/c1-7-4-8-6-9(5-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3

InChI Key

ZJUDTXCEVUJEOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2CC(C1)C2(C)C

Origin of Product

United States

Synthesis Methodologies and Strategies

De Novo Synthetic Routes to Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-

De novo synthesis provides access to specific isomers and analogues that may not be readily available from natural sources. Key strategies include cycloaddition and rearrangement reactions.

Cycloaddition reactions are powerful tools for constructing cyclic and bicyclic systems. For the bicyclo[3.1.1]heptane skeleton, several strategies have been developed that utilize strained ring systems and photochemical methods. nih.gov

Recent advancements have focused on the synthesis of bicyclo[3.1.1]heptanes as they are considered valuable bioisosteres for meta-substituted arenes in medicinal chemistry. nih.govresearchgate.net One innovative approach is the photoinduced [3σ+2σ] cycloaddition of bicyclo[1.1.0]butanes with cyclopropylamines, which yields trisubstituted bicyclo[3.1.1]heptanes under mild conditions. nih.gov Another strategy involves the silver-mediated formal [4π + 2σ] cycloaddition between bicyclobutanes and nitrile imines to create 2,3-diazobicyclo[3.1.1]heptenes. rsc.org While these examples produce heteroatom-containing bicyclo[3.1.1]heptane systems, the underlying cycloaddition principles are fundamental to constructing the carbon skeleton of pinene-type structures.

Intramolecular [2+2] photocycloadditions are also a key method for forming the four-membered ring characteristic of the bicyclo[3.1.1]heptane core. researchgate.net The irradiation of specific α,β,γ,δ-unsaturated esters can produce the 1,3-bridged cyclobutanes of the bicyclo[3.1.1]heptane ring system. researchgate.net

Cycloaddition StrategyReactantsProduct TypeKey Features
Photoinduced [3σ+2σ] Cycloaddition Bicyclo[1.1.0]butanes and CyclopropylaminesTrisubstituted Aminobicyclo[3.1.1]heptanesMild, operationally simple conditions. nih.gov
Formal [4π + 2σ] Cycloaddition Bicyclobutanes and Nitrile Imines2,3-Diazobicyclo[3.1.1]heptenesSilver-mediated; provides access to heteroatomic bicyclo[3.1.1]heptenes. rsc.org
Intramolecular [2+2] Photocycloaddition α,β,γ,δ-Unsaturated EstersBicyclo[3.1.1]heptane Ring SystemUV irradiation induced; stereochemistry depends on substituents. researchgate.net

Skeletal rearrangements of existing bicyclic systems can be a strategic route to the bicyclo[3.1.1]heptane framework. The thermal isomerizations of bicyclo[3.1.1]hept-2-ene and its derivatives have been a subject of study. researchgate.net For instance, the decomposition of the tosylhydrazone derived from bicyclo[3.1.1]heptan-2-one (nopinone) under basic conditions can yield 2-norpinene (α-pinene), among other products like norbornene and tricyclene, depending on the specific conditions. researchgate.net In contrast, the tosylhydrazone of bicyclo[3.1.1]heptan-3-one yields α-pinene exclusively. researchgate.net

Studies on the solvolysis of various bicyclo[3.1.1]heptyl systems have shown that rearrangements are not always facile. The acid-catalyzed alkoxy exchange in 2,2-dimethoxybicyclo[3.1.1]heptane, for example, proceeds without any skeletal rearrangement. researchgate.net Similarly, the hydrolysis of the allylic bromide 21 and the deamination of the corresponding amine 24 yield bicyclo[3.1.1]hept-3-en-2-ol exclusively, indicating a high degree of skeletal stability under these conditions. researchgate.net This highlights the need for carefully chosen precursors and reaction conditions to induce the desired rearrangement to the target pinene scaffold.

The synthesis of specific stereoisomers is crucial, particularly for applications in fragrance and pharmaceutical industries. Enantioselective synthesis of bicyclo[3.1.1]heptane derivatives can be achieved through methods like intramolecular photocycloaddition reactions. researchgate.net

The UV irradiation of optically active α,β,γ,δ-unsaturated esters has been shown to produce optically active 1,3-bridged cyclobutanes, which are characteristic of the bicyclo[3.1.1]heptane ring system. researchgate.net The stereochemical outcome of these reactions is dependent on the substituents present on the starting triene system. researchgate.net For example, the photocycloaddition of certain trienes (compounds 9a, 9c-f in the study) resulted in a preference for the endo-stereochemistry at the C-6 bridgehead in the resulting bicyclo[3.1.1]heptane products. researchgate.net This stereoselectivity is a key aspect of controlling the final architecture of the molecule.

Precursor TypeReactionKey OutcomeStereoselectivity
Optically Active α,β,γ,δ-Unsaturated EstersIntramolecular [2+2] PhotocycloadditionOptically active Bicyclo[3.1.1]heptane derivatives. researchgate.netPreference for endo-stereochemistry at C-6 bridgehead observed. researchgate.net
Chiral Pinene-based Amino AlcoholsChiral AuxiliariesSynthesis of secondary alcohols from aldehydes. rsc.orgUsed to control stereoselectivity in subsequent reactions. rsc.org

Isolation and Purification from Natural Sources

Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- and its isomers, primarily α-pinene and β-pinene, are abundant monoterpenes found in the essential oils of many plants, particularly conifers. rsc.orgresearchgate.net Turpentine, derived from pine resin, is a major industrial source of these compounds.

Fractional distillation is the primary industrial method for separating the components of turpentine. This technique exploits the differences in the boiling points of the various terpenes present in the crude oil. α-Pinene, the most abundant component, has a boiling point of 155-156 °C. By carefully controlling the temperature and pressure (often under reduced pressure to prevent degradation), different fractions rich in specific pinene isomers and other terpenes can be collected. google.com The residue from the distillation can be further processed to isolate other valuable compounds. google.com

Following initial separation by distillation, chromatographic techniques are often employed for further purification to obtain high-purity compounds. Column chromatography is a standard method used in the laboratory to separate isomers or purify reaction products. For instance, after a synthetic dimerization of verbenone (B1202108) (a derivative of pinene), the product was purified by column chromatography on silica (B1680970) gel (SiO₂) with an ethyl acetate (B1210297)/hexane gradient. mdpi.com This method separates compounds based on their differential adsorption to the stationary phase, allowing for the isolation of the desired molecule from byproducts and unreacted starting materials. mdpi.com

Table of Compounds

Common Name / Systematic NameMolecular Formula
Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- (δ-Pinene)C₁₀H₁₆
α-Pinene (2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene)C₁₀H₁₆
β-Pinene (6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane)C₁₀H₁₆
VerbenoneC₁₀H₁₄O
Nopinone (Bicyclo[3.1.1]heptan-2-one)C₉H₁₄O
NorborneneC₇H₁₀
TricycleneC₁₀H₁₆
Bicyclo[3.1.1]heptan-3-oneC₇H₁₀O
2,2-Dimethoxybicyclo[3.1.1]heptaneC₉H₁₆O₂
Bicyclo[3.1.1]hept-3-en-2-olC₇H₁₀O
Ethyl acetateC₄H₈O₂
HexaneC₆H₁₄
Silica gelSiO₂

Green Chemistry Approaches in Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- Synthesis

The synthesis of Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-, commonly known as alpha-pinene (B124742), is increasingly benefiting from the principles of green chemistry. These approaches aim to reduce the environmental impact of chemical processes by utilizing renewable feedstocks, employing environmentally benign catalysts, and improving reaction efficiency to minimize waste. Key strategies in the green synthesis of this important bicyclic monoterpene include microbial biosynthesis, photocatalytic isomerization, and the use of heterogeneous and reusable catalysts.

Microbial Biosynthesis from Renewable Feedstocks

A significant advancement in the sustainable production of alpha-pinene involves the use of genetically engineered microorganisms. This biotechnological approach leverages the metabolic pathways of microbes to convert renewable resources into the target compound, offering a green alternative to traditional chemical synthesis.

Researchers have successfully engineered strains of the oleaginous yeast Yarrowia lipolytica to produce alpha-pinene from various low-cost, renewable feedstocks. By introducing an orthogonal biosynthetic pathway, significant improvements in alpha-pinene titers have been achieved. Initial engineering efforts using glucose as the sole carbon source resulted in a 218-fold increase in production. orientjchem.orgresearchgate.net Further studies demonstrated the potential of using even more sustainable and readily available carbon sources. When the engineered Y. lipolytica strains were cultivated in a medium containing waste cooking oil or lignocellulosic hydrolysate, the alpha-pinene titers reached 33.8 mg/L and 36.1 mg/L, respectively. researchgate.net These results represent the highest reported titers in yeast to date and mark the first instance of microbial alpha-pinene production from these waste streams. researchgate.net

Similarly, Escherichia coli has been a workhorse for the microbial synthesis of pinene. By introducing a heterologous mevalonate (B85504) (MEV) pathway and expressing geranyl diphosphate (B83284) synthase (GPPS) and pinene synthase (PS), researchers have successfully produced pinene. Combinatorial protein fusions of GPPS and PS have been shown to improve pinene titers to approximately 32 mg/L. rsc.org Further enhancements through a combination of tolerance engineering, evolution, and modular co-culture engineering in E. coli have pushed production levels even higher, with one study reporting a titer of 166.5 mg/L through a whole-cell biocatalysis system. rsc.org

Interactive Data Table: Microbial Production of alpha-Pinene

MicroorganismFeedstockTiter (mg/L)Key Engineering Strategy
Yarrowia lipolyticaGlucose19.6Orthogonal biosynthetic pathway
Yarrowia lipolyticaWaste Cooking Oil33.8Use of alternative carbon source
Yarrowia lipolyticaLignocellulosic Hydrolysate36.1Use of alternative carbon source
Escherichia coliNot Specified~32Combinatorial protein fusions (GPPS-PS)
Escherichia coliNot Specified166.5Modular co-culture and whole-cell biocatalysis

Photocatalytic Isomerization of beta-Pinene (B31000)

Turpentine, a renewable feedstock derived from pine trees, is a primary source of pinenes. However, it is a mixture of alpha-pinene and its isomer, beta-pinene. To maximize the utilization of this biomass resource and obtain highly pure alpha-pinene, green photocatalytic methods for the isomerization of beta-pinene have been developed. This approach avoids energy-intensive distillation processes and reduces waste. nih.gov

A facile and efficient methodology for the isomerization of beta-pinene to alpha-pinene has been demonstrated using a heterogeneous photocatalytic system under mild conditions (room temperature and atmospheric pressure). nih.gov This process can convert mixtures of alpha- and beta-pinene into highly pure alpha-pinene in less than an hour. The use of a heterogeneous catalyst simplifies product separation and allows for catalyst recycling, aligning with green chemistry principles. nih.gov This method stands in contrast to older techniques that required stoichiometric reagents like iron and copper salts and longer reaction times. nih.gov

Use of Heterogeneous and Reusable Catalysts

The development of solid acid catalysts that are easily separable from the reaction mixture and can be reused multiple times is a cornerstone of green chemistry. These catalysts are being applied to the isomerization and transformation of alpha-pinene and its precursors.

Titanate nanotubes have been shown to be effective and reusable solid acid catalysts for the solvent-free isomerization of alpha-pinene to camphene (B42988). mdpi.com In one study, a high conversion of alpha-pinene (97.8%) with a high selectivity to camphene (78.5%) was achieved under mild reaction conditions. The catalyst demonstrated excellent stability and reusability over four consecutive runs. mdpi.com The use of such heterogeneous catalysts represents a significant improvement over traditional homogeneous acid catalysts, which are often corrosive and difficult to separate from the product mixture. mdpi.com

In the context of producing other valuable chemicals from alpha-pinene, heterogeneous zeolite-based catalysts have been employed. For instance, the esterification of alpha-pinene to α-terpinyl acetate has been successfully carried out using various zeolites, with one study reporting a yield of 52.83% using a Y-type zeolite catalyst. orientjchem.org

Biocatalytic Transformations

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. This approach is being explored for the conversion of alpha-pinene into valuable oxygenated derivatives.

The allylic oxidation of alpha-pinene to produce compounds like verbenol (B1206271) and verbenone can be achieved using biocatalytic systems. One such system employed a cocktail of oxidoreductase enzymes (peroxidase and laccase) in a biphasic aqueous-organic medium. researchgate.net This cascade biocatalysis approach achieved an 80% conversion of (+)-alpha-pinene with a 70% yield of verbenol after 5 hours. researchgate.net Cytochrome P450 monooxygenases are another class of enzymes that show promise for the selective oxidation of alpha-pinene under mild conditions, offering a green alternative to harsh chemical oxidation methods. researchgate.net Furthermore, microbial oxidation using newly isolated strains has demonstrated the conversion of (-)-alpha-pinene (B32076) to verbenol, with one yeast strain achieving a concentration of 125.6 mg/L. nih.gov

Interactive Data Table: Green Catalytic Approaches for alpha-Pinene and its Derivatives

Reaction TypeCatalyst/MethodSubstrateKey Product(s)Conversion (%)Selectivity/Yield (%)
IsomerizationTitanate Nanotubesalpha-PineneCamphene97.878.5 (Selectivity)
EsterificationY-type Zeolitealpha-Pineneα-Terpinyl Acetate-52.83 (Yield)
Allylic OxidationPeroxidase & Laccase(+)-alpha-PineneVerbenol8070 (Yield)
Microbial OxidationYeast Isolate(-)-alpha-PineneVerbenol-125.6 mg/L (Titer)
IsomerizationHeterogeneous Photocatalystbeta-Pinenealpha-PineneHighHigh

Chemical Reactivity and Transformation Pathways

Olefinic Functional Group Transformations

The double bond in Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- is the primary site for many of its characteristic reactions.

Electrophilic additions to the double bond of Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- are often complicated by rapid skeletal rearrangements of the intermediate carbocation. bionity.comlibretexts.org The strained four-membered ring provides a significant driving force for these rearrangements. libretexts.org

For instance, the addition of hydrogen chloride (HCl) under mild conditions can yield an unstable addition product, pinene hydrochloride. However, this rapidly rearranges to bornyl chloride. libretexts.org If excess HCl is used, the major product is dipentene (B1675403) hydrochloride. wikipedia.org This propensity for rearrangement is a hallmark of the compound's reactivity and serves as evidence for the formation of carbocation intermediates. libretexts.orgmasterorganicchemistry.com

The reaction with acids in the presence of nucleophilic solvents also leads to rearranged products. With dilute acids, terpin (B149876) hydrate (B1144303) is the main product. wikipedia.org In the presence of concentrated sulfuric acid and ethanol, the major products are α-terpineol and its ethyl ether, while glacial acetic acid yields the corresponding terpinyl acetate (B1210297). bionity.comwikipedia.org These reactions proceed through the formation of a tertiary carbocation, which then undergoes rearrangement and reaction with the solvent.

Table 1: Products of Electrophilic Addition Reactions

Reagent(s)Major Product(s)Reaction Type
HCl (anhydrous, low temp)Bornyl chloride, Fenchyl chlorideHydrochlorination with rearrangement wikipedia.org
Dilute H₂SO₄Terpin hydrateHydration with rearrangement wikipedia.org
Conc. H₂SO₄ / Ethanolα-Terpineol, Terpinyl ethyl etherHydration/Etherification with rearrangement wikipedia.org
Glacial Acetic AcidTerpinyl acetateAcetoxylation with rearrangement wikipedia.org

The catalytic hydrogenation of Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- typically proceeds with high stereoselectivity. The reaction involves the addition of hydrogen across the double bond, leading to the formation of pinane. Due to steric hindrance from a gem-dimethyl group that shields one face of the double bond, the hydrogen atoms add from the less hindered face of the molecule. libretexts.org This results in the predominant formation of cis-pinane. libretexts.org

Various catalysts have been employed for this transformation, with ruthenium and nickel being particularly effective. google.comgoogle.com Ruthenium-based catalysts, often supported on carbon or alumina, have shown high selectivity for cis-pinane. google.com For example, using a ruthenium-on-carbon catalyst can achieve a hydrogenation selectivity for cis- over trans-pinane of 97.8%. google.com Nickel catalysts, sometimes modified with an ionic liquid layer, have also been used to achieve high conversion and selectivity to cis-pinane. rsc.org

The reaction conditions, such as temperature and pressure, can influence the selectivity. Lower temperatures and higher pressures generally favor the formation of the cis-isomer. google.com

Table 2: Catalytic Hydrogenation Conditions and Selectivity

CatalystSupportPressureTemperatureSelectivity to cis-Pinane
RutheniumCarbon60 psig25 °C97.8% google.com
Ruthenium-30 bar H₂110 °C98% acs.org
NickelDiscarded Fluid Catalytic Cracking Catalyst-->98% rsc.org
RutheniumCarbon150 bar50 °C99% google.com

The oxidation of Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- can occur at either the double bond or the allylic positions, leading to a variety of oxygenated products. The product distribution is highly dependent on the oxidant and reaction conditions.

Common products from aerobic oxidation include pinene oxide, verbenyl hydroperoxide, verbenol (B1206271), and verbenone (B1202108). wikipedia.org The reaction with hydroxyl radicals, an important process in atmospheric chemistry, primarily yields pinonaldehyde and campholenic aldehyde. copernicus.orgnih.gov

The use of specific catalysts can direct the oxidation towards desired products. For example, titanium-silicate (TS-1) catalysts with molecular oxygen as the oxidant can produce α-pinene oxide, verbenol, and verbenone as the main products. mdpi.com The selectivity can be tuned by altering reaction parameters; for instance, increasing the temperature can favor the formation of campholenic aldehyde through the isomerization of the initially formed α-pinene oxide. mdpi.com

Other reported oxidation systems include nanosized Co₃O₄, which yields pinene oxide with high selectivity, and reactions with tert-butyl hydroperoxide over Ti-HMS catalysts, which can produce campholenic aldehyde as a major product. mdpi.comnih.gov

The ozonolysis of Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- is a significant reaction, particularly in the context of atmospheric chemistry, where it contributes to the formation of secondary organic aerosols (SOA). researchgate.netnih.gov The reaction proceeds via the Criegee mechanism. aip.org

The initial step is the cycloaddition of ozone to the double bond, forming an unstable primary ozonide. researchgate.netaip.org This intermediate rapidly cleaves to form a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate (CI). researchgate.netaip.org Due to the asymmetry of the double bond, two different Criegee intermediates can be formed. nih.gov

These highly energetic Criegee intermediates can then undergo several reaction pathways. They can be collisionally stabilized or undergo prompt unimolecular reactions, such as H-migration to form a hydroperoxide, which can then decompose to yield OH radicals and other products. aip.orgaip.org The stabilized Criegee intermediates can also react with other atmospheric species. aip.org This complex reaction cascade leads to a wide range of low-volatility products that contribute to aerosol formation. researchgate.netnih.gov

Oxidation Reactions and Their Regio/Stereoselectivity

Pericyclic Reactions Involving the Bicyclic Scaffold

While transformations involving the olefinic group and skeletal rearrangements are dominant, pericyclic reactions involving the bicyclic scaffold of Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- are less commonly reported. The rigid and strained nature of the bicyclo[3.1.1]heptane framework imposes significant geometric constraints that can disfavor the concerted transition states required for many pericyclic reactions. However, certain transformations exhibiting characteristics of these reaction types have been observed, often under thermal or photochemical conditions. For instance, radical-mediated variants of sigmatropic shifts, such as the Wagner-Meerwein rearrangement, have been proposed in the context of polymer chemistry involving α-pinene derivatives. rsc.org

Rearrangement Reactions of Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-

Rearrangement reactions are a central feature of the chemistry of Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-. bionity.com These transformations are typically acid-catalyzed and are driven by the release of ring strain in the four-membered cyclobutane (B1203170) ring. libretexts.org The most prominent of these is the Wagner-Meerwein rearrangement. bionity.comgoogle.com

This rearrangement is initiated by the formation of a carbocation, usually by protonation of the double bond. libretexts.orgmasterorganicchemistry.com The initial tertiary carbocation can then undergo a 1,2-shift, where one of the bonds of the four-membered ring migrates. This expands the strained four-membered ring into a less-strained five-membered ring, as seen in the formation of bornyl and fenchyl derivatives. libretexts.orgwikipedia.org For example, the reaction with HCl leads to bornyl chloride via a rearrangement that converts an initial tertiary carbocation to a secondary one, a process driven by the significant relief of ring strain. libretexts.orglibretexts.org

Another important acid-catalyzed rearrangement is the isomerization to camphene (B42988), which is a key industrial process. google.com This reaction is often catalyzed by acidic solids like titanium oxide hydrate and proceeds through a series of carbocationic intermediates, ultimately leading to the thermodynamically more stable camphene skeleton. google.com The rearrangement of α-pinene oxide, catalyzed by Lewis acids, can also lead to a variety of products, such as campholenic aldehyde. rsc.org

Functionalization of the Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- Ring System

The chemical reactivity of Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-, commonly known as α-pinene, is dominated by its strained bicyclic structure and the presence of a reactive double bond. The olefinic functional group is the primary site for chemical modification, though the proximity of the strained cyclobutyl bridgehead presents unique challenges and opportunities in synthesis. nih.gov Functionalization can occur via two main competitive routes: reactions involving the double bond, such as epoxidation and hydroboration, and allylic oxidation of the adjacent C-H bonds. mdpi.com The inherent chirality and steric hindrance of the α-pinene scaffold often lead to highly stereospecific transformations. nih.govlibretexts.org

Epoxidation

The epoxidation of the endocyclic double bond in α-pinene is a highly stereospecific reaction. nih.gov Oxidizing agents preferentially attack the double bond from the face opposite the sterically hindering gem-dimethyl group on the cyclobutyl bridgehead, resulting in the formation of a single epoxide isomer, α-pinene oxide. nih.gov Various oxidizing agents and catalytic systems have been employed for this transformation, with hydrogen peroxide (H₂O₂) often favored as an environmentally friendly option. nih.govresearchgate.net

The reaction can be catalyzed by tungsten-based polyoxometalates, achieving high selectivity for α-pinene oxide, sometimes approaching 100% under optimized, solvent-free conditions. nih.govrsc.org However, the high strain of the resulting epoxide ring makes it susceptible to further reactions. nih.gov In the presence of acid and water, α-pinene oxide can undergo hydrolytic decomposition to yield pinanediol and sobrerol (B1217407), or rearrange to form campholenic aldehyde. nih.govrsc.org The choice of solvent can also influence the product distribution; for instance, using acetonitrile (B52724) can favor the formation of hydrolysis products and allylic oxidation byproducts over the desired epoxide. nih.govrsc.org

Catalyst/ReagentOxidantConditionsMajor Product(s)Key Findings/SelectivityReference
Tungsten-based polyoxometalatesH₂O₂50 °C, Solvent-freeα-Pinene oxideNearly 100% selectivity to α-pinene oxide with negligible side products. nih.gov
Methyltrioxorhenium (MTO)H₂O₂Room Temperatureα-Pinene oxideMTO is a notable catalyst for epoxidation with hydrogen peroxide. sibran.ru
Mn complex with trimethyltriazacyclononaneH₂O₂-α-Pinene oxide, Diols, Campholenic aldehydeCatalyst can initiate the formation of by-products like diols. sibran.ru
Copper(II) MOFO₂ (1 bar)CH₃CNα-Pinene oxideNanoscaled copper MOF acts as an efficient catalyst. rsc.org

Allylic Oxidation

Competing with epoxidation is the allylic oxidation pathway, which introduces an oxygen-containing functional group at the carbon atom adjacent to the double bond. mdpi.comrsc.org This reaction typically yields a mixture of verbenol and myrtenol (B1201748), which can be further oxidized to their corresponding ketone (verbenone) and aldehyde (myrtenal). mdpi.complapiqui.edu.ar The dominance of either epoxidation or allylic oxidation depends significantly on the catalyst and reaction conditions. rsc.org

Biocatalytic systems, using enzymes such as peroxidases and laccases, have been designed for the selective allylic oxidation of α-pinene. mdpi.com For example, a cascade system using a peroxidase can primarily oxidize (+)-α-pinene to verbenol, while a laccase can further direct the reaction toward verbenone. mdpi.com Chemical methods often employ selenium dioxide (SeO₂), which shows good regioselectivity for the oxidation of the C-H bond at the α-position to the most substituted carbon of the double bond, favoring the formation of myrtenal (B1677600) and myrtenol. plapiqui.edu.ar Copper-catalyzed systems using tert-butyl hydroperoxide (TBHP) as the oxidant have also been developed, yielding verbenone and tert-butylperoxy-2-pinene as major products. rsc.org

Catalyst/ReagentOxidantConditionsMajor Product(s)Key Findings/SelectivityReference
2-1B peroxidase & M120 laccaseH₂O₂Acetate buffer (pH=5)Verbenol, VerbenoneBiocatalytic cascade where peroxidase forms verbenol, and laccase oxidizes it to verbenone. High yield of verbenol (up to 70%). mdpi.com
SeO₂-Ethanol, 134°C, O₂ pressureMyrtenal, MyrtenolHigh selectivity for myrtenal (84%) at elevated temperature and pressure. plapiqui.edu.ar
Pd/SeO₂/SiO₂-Ethanol, 134°CMyrtenalHeterogeneous catalyst allows for easier handling and recovery, with high selectivity to myrtenal (76%). plapiqui.edu.ar
Copper-based catalystTBHP60 °C, Micellar conditions (water)tert-butylperoxy-2-pinene, VerbenoneMain products were tert-butylperoxy-2-pinene (31% yield) and verbenone (19% yield). rsc.org

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step process used to synthesize alcohols from alkenes with anti-Markovnikov regioselectivity. libretexts.orglibretexts.org In the case of α-pinene, the reaction is highly stereoselective. The borane (B79455) reagent (BH₃) adds across the double bond from the less sterically hindered face, opposite the gem-dimethyl group. libretexts.orglibretexts.orgyale.edu This concerted, syn-addition results in the boron atom attaching to the least substituted carbon of the double bond. libretexts.orglibretexts.org Subsequent oxidation of the organoborane intermediate, typically with alkaline hydrogen peroxide, replaces the boron atom with a hydroxyl group, yielding isopinocampheol with high stereospecificity. The optically active nature of α-pinene allows for the formation of diisopinocampheylborane, a chiral hydroborating agent used in asymmetric synthesis. yale.edu

Reagent(s)ConditionsIntermediateFinal ProductKey Findings/StereoselectivityReference
1. Borane (BH₃) in THF 2. NaOH, H₂O₂Step 1: Heating Step 2: Ice bathOrganoboraneIsopinocampheolThe reaction proceeds via syn-addition of borane to the face opposite the gem-dimethyl group, resulting in an anti-Markovnikov alcohol. libretexts.orglibretexts.orgscribd.com
Borane (BH₃)-Diisopinocampheylborane(Used as a chiral reagent)Hydroboration of optically active α-pinene can form diisopinocampheylborane, a useful chiral reagent for asymmetric hydroboration of other alkenes. yale.edu

Other Transformations

The strained ring system of α-pinene makes it susceptible to skeletal rearrangements, particularly under acidic conditions. wikipedia.org Treatment with dilute acids can hydrate the double bond to form terpin hydrate, while stronger acids can induce Wagner-Meerwein rearrangements to produce monocyclic terpenes like α-terpineol or bicyclic isomers like camphene. wikipedia.orgresearchgate.net Furthermore, α-pinene reacts in the atmosphere with radicals such as hydroxyl (OH) and nitrate (B79036) (NO₃), leading to the formation of secondary organic aerosols. wikipedia.orgnih.govacs.org

Spectroscopic Characterization Techniques and Advanced Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign the proton and carbon signals unequivocally.

While specific experimental data for Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- is not widely published, a detailed analysis can be made by comparing its expected spectral characteristics with those of its well-studied isomer, α-pinene (Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-). The key difference is the position of a methyl group on the double bond (at C3 instead of C2), which significantly influences the chemical shifts of nearby protons and carbons.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-, distinct signals are expected for the vinylic proton, the bridgehead protons, the methylene (B1212753) protons, and the three methyl groups. The vinylic proton at C2 is anticipated to appear as a singlet or a finely split multiplet in the olefinic region (around 5.0-5.5 ppm). The bridgehead protons (at C1 and C5) would likely produce complex multiplets in the range of 1.9-2.5 ppm. The three methyl groups are expected to appear as sharp singlets: two geminal methyls at C6 and one vinylic methyl at C3. The geminal methyls would likely have distinct chemical shifts due to their different stereochemical environments relative to the bicyclic ring structure.

Expected ¹H NMR Chemical Shift Data

Proton Expected Chemical Shift (ppm) Multiplicity
H-2 ~5.2 s or m
H-1, H-5 ~2.0 - 2.4 m
H-4, H-7 ~2.1 - 2.3 m
C3-CH₃ ~1.6 s
C6-CH₃ (syn) ~0.8 s

Note: These are predicted values based on the structure and data from similar compounds.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Ten distinct signals are expected for the ten carbon atoms of Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-. The two sp² hybridized carbons of the double bond (C2 and C3) would appear in the downfield region (typically 115-145 ppm). The quaternary carbon at C6 and the bridgehead carbons (C1 and C5) would also have characteristic chemical shifts. The three methyl carbons would appear in the upfield region of the spectrum.

Expected ¹³C NMR Chemical Shift Data

Carbon Expected Chemical Shift (ppm)
C-2 ~118
C-3 ~144
C-1 ~47
C-5 ~41
C-4 ~32
C-7 ~32
C-6 ~38
C3-CH₃ ~23
C6-CH₃ (syn) ~21

Note: These are predicted values based on the structure and data from similar compounds.

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, NOESY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to elucidate the stereochemistry, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. For instance, correlations would be expected between the bridgehead protons and the adjacent methylene protons on the bicyclic frame.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signal for each protonated carbon by linking the previously assigned proton signals to their corresponding carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the 3D structure and stereochemistry of the molecule. NOESY correlations would help to differentiate between the syn and anti methyl groups at the C6 position by observing their spatial proximity to other protons in the ring system.

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays the molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule.

For Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- (C₁₀H₁₆), the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 136. The fragmentation pattern is similar to that of its isomer α-pinene, which is dominated by the loss of methyl (CH₃) and isopropyl (C₃H₇) fragments. A prominent peak is often seen at m/z 93, which corresponds to the loss of a C₃H₇ fragment, a characteristic fragmentation for pinene-type structures.

Key Fragment Ions in the EI Mass Spectrum

m/z Ion Relative Intensity
136 [M]⁺ Moderate
121 [M-CH₃]⁺ Moderate
93 [M-C₃H₇]⁺ High
92 [C₇H₈]⁺ High

Source: Predicted based on typical fragmentation of pinene isomers and available spectral data.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of the molecular ion and its fragments. For a compound with the molecular formula C₁₀H₁₆, the calculated exact mass is 136.1252 u. HRMS can confirm this elemental composition by providing an experimental mass measurement with a very low margin of error (typically < 5 ppm). This capability is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas, thereby providing an additional layer of certainty in the structural identification of Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of alpha-pinene (B124742) exhibits characteristic absorption bands that correspond to the vibrations of its specific bonds. researchgate.net The presence of a carbon-carbon double bond (C=C) within the bicyclic structure is indicated by a stretching vibration peak around 1658 cm⁻¹. kcvs.ca

Vibrations associated with the carbon-hydrogen bonds are also prominent. The C-H stretching of the alkene is observed around 3022 cm⁻¹. kcvs.ca Additionally, the antisymmetric and symmetric C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are found in the region of 3000-2840 cm⁻¹. kcvs.ca The region between 1600 cm⁻¹ and 800 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions unique to the molecule. kcvs.ca An out-of-plane hydrogen bend for the alkene group is also identifiable at approximately 787 cm⁻¹. kcvs.ca

Key IR Absorption Bands for Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-
Vibrational ModeApproximate Wavenumber (cm⁻¹)Functional Group
C-H Stretch (Alkene)3022=C-H
C-H Stretch (Alkane)3000-2840-CH₃, -CH₂-
C=C Stretch1658C=C
Out-of-plane Hydrogen Bend (Alkene)787=C-H

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify the components of a volatile mixture. In the context of analyzing essential oils or other natural products, GC-MS is instrumental in identifying the presence and relative abundance of alpha-pinene. researchgate.net

The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that aids in its identification. For alpha-pinene, a typical retention time might be around 6.49 minutes under specific chromatographic conditions. researchgate.net

Following separation by GC, the eluted compounds enter the mass spectrometer, which bombards them with electrons, causing them to ionize and fragment. The resulting mass spectrum is a plot of mass-to-charge ratio (m/z) versus relative abundance and serves as a molecular fingerprint. The mass spectrum of alpha-pinene shows a molecular ion peak [M]⁺ at an m/z of 136, corresponding to its molecular weight. researchgate.netmassbank.eu The most intense peak in the spectrum, known as the base peak, is observed at m/z 93. researchgate.net Other significant fragments are also observed at various m/z values, which contribute to the definitive identification of the compound. massbank.eu

Prominent Peaks in the Mass Spectrum of Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-
m/zDesignationSignificance
136Molecular Ion [M]⁺Corresponds to the molecular weight of the compound.
93Base PeakThe most abundant fragment ion.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly useful for the extraction of volatile and semi-volatile organic compounds from a sample matrix. mdpi.com This method involves exposing a coated fiber to the headspace (the gas phase above the sample) of the material being analyzed. mdpi.com The volatile compounds, including alpha-pinene, adsorb onto the fiber, which is then introduced into the injector of a gas chromatograph for analysis by GC-MS. mdpi.com

HS-SPME-GC-MS is a convenient, rapid, and reliable method for analyzing volatile components in various substances, such as lemon verbena and propolis. nih.govnih.gov The efficiency of the extraction can be influenced by the type of fiber coating used. nih.gov For instance, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber has been effectively used for the extraction of volatile compounds. This technique allows for the characterization of the volatile profile of a sample with minimal sample preparation and without the use of organic solvents. frontiersin.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. hnue.edu.vn The UV-Vis spectrum of alpha-pinene is characterized by electronic transitions, primarily of the π → π* type, due to the presence of the carbon-carbon double bond. researchgate.netyoutube.com

The absorption wavelength and intensity are related to the electronic structure of the compound. For alpha-pinene, which has an endocyclic C=C bond, the UV transition intensity is weaker compared to isomers with an exocyclic double bond. researchgate.net Theoretical calculations and experimental measurements have been used to interpret the electronic states and transitions in the UV spectrum of alpha-pinene. researchgate.net

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Stereochemical Assignment

Alpha-pinene is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the absolute configuration of a chiral molecule. benthamopen.com

Optical Rotation (OR) is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. wikipedia.org The direction and magnitude of this rotation are characteristic of the specific enantiomer. One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)), while the other will rotate it to the left (levorotatory, (-)) by an equal amount under the same conditions. wikipedia.org This property is fundamental for the stereochemical analysis of alpha-pinene.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net An electronic circular dichroism (ECD) spectrum provides detailed information about the stereochemistry of a molecule. benthamopen.com Theoretical calculations, such as those using density functional theory (DFT), can be used to predict the CD spectra of different enantiomers, and by comparing the calculated spectrum with the experimental one, the absolute configuration can be assigned. acs.org Vibrational circular dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared radiation, is another powerful tool for the stereochemical analysis of chiral molecules like alpha-pinene. acs.org

Computational and Theoretical Studies

Quantum Chemical Calculations of Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-

Quantum chemical calculations have provided deep insights into the fundamental properties of α-pinene. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are frequently employed to model its behavior at the molecular level. researchgate.netnih.gov

The electronic structure of α-pinene has been investigated using a combination of quantum chemical calculations and spectroscopic techniques. Studies have employed Fourier transform microwave spectroscopy coupled with a supersonic jet expansion to determine the gas-phase structure of α-pinene. researchgate.netnih.gov These experimental results, when combined with DFT and ab initio calculations, have allowed for a precise determination of the molecule's rotational constants and skeletal structure. researchgate.netnih.gov

A key feature of α-pinene's structure is the strained four-membered ring fused to a six-membered ring. wikipedia.org Computational studies have revealed that the double bond (C=C) is part of a quasi-planar six-carbon skeleton. researchgate.netnih.gov This structural aspect significantly influences the molecule's reactivity.

Table 1: Calculated Rotational Constants for α-pinene

Parameter Value (MHz)
A 2586.5
B 2045.8
C 1589.2

Data sourced from computational studies combined with microwave spectroscopy. researchgate.netnih.gov

While the bicyclic framework of α-pinene restricts its conformational freedom compared to more flexible molecules, computational studies have explored the subtle conformational nuances and their corresponding energy landscapes. These analyses are important for understanding how the molecule interacts with other chemical species and how it behaves under different conditions. The strained nature of the bicyclo[3.1.1]heptane skeleton is a key factor in its reactivity, and computational models help to quantify this strain energy.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has been instrumental in elucidating the complex reaction mechanisms involving α-pinene, particularly in the context of atmospheric chemistry. The reactions of α-pinene with atmospheric oxidants such as ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃) lead to the formation of secondary organic aerosols (SOAs). wikipedia.orgacs.org

Theoretical studies, often using DFT methods like ωB97XD and coupled-cluster theory [CCSD(T)-F12], have systematically investigated the kinetics and thermodynamics of these reactions. acs.org For instance, the ozonolysis of α-pinene has been studied in detail, with calculations focusing on hydrogen shifts and ring-opening mechanisms of the resulting peroxy radicals. acs.orgresearchgate.net These studies have shown that the strained cyclobutyl ring in α-pinene hinders certain hydrogen shift reactions, which necessitates additional ring-opening pathways to explain the formation of highly oxidized products observed experimentally. acs.orgresearchgate.net

Table 2: Calculated Rate Constants for H-Shifts in α-pinene Derived Peroxy Radicals at 298 K

Reaction Type Rate Constant (s⁻¹)
H-shifts < 1, mostly < 0.01

Data from a study using density functional (ωB97XD) and coupled cluster [CCSD(T)-F12] theory. acs.org

Furthermore, computational models have been used to refine and in some cases correct existing chemical mechanisms, such as the Master Chemical Mechanism (MCM). For example, modeling of α-pinene photooxidation showed discrepancies between MCM predictions and experimental observations for the yields of certain products like pinonaldehyde, suggesting the need for adjustments to the reaction branching ratios. copernicus.orgresearchgate.net

Retrosynthetic Analysis Strategies for Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- and Derivatives

While computational chemistry is more commonly applied to forward reaction modeling, the principles derived from theoretical studies can inform retrosynthetic analysis. Understanding the inherent reactivity and rearrangement tendencies of the pinene scaffold, which are often elucidated through computational means, is crucial for designing synthetic routes to its derivatives. For example, the propensity for Wagner-Meerwein rearrangements under acidic conditions is a key consideration in the synthesis of many pinene-derived compounds like camphene (B42988), linalool, and α-terpineol. wikipedia.org Computational studies on the stability of carbocation intermediates in these rearrangements can guide the choice of reagents and reaction conditions to favor the desired product.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations have been employed to study the behavior of α-pinene in condensed phases and its interactions with other molecules. digitellinc.com These simulations provide insights into the dynamic processes that govern the physical and chemical properties of systems containing α-pinene.

Reactive molecular dynamics simulations have been used to investigate the mechanochemical association reactions of α-pinene on silica (B1680970) surfaces. digitellinc.com These studies have revealed that shear stress is a key driver for these reactions, activating multiple reaction pathways that are not accessible thermally. digitellinc.com The simulations showed that mechanical deformation, induced by shear, is responsible for activating the chemical species. digitellinc.com

MD simulations are also valuable for studying the non-covalent interactions between α-pinene and other molecules. For example, studies have investigated the hydrogen bonding and London dispersion interactions between α-fenchol and α-pinene. researchgate.net Such simulations help to understand the nature of intermolecular forces that govern the formation of molecular complexes.

Table 3: Intermolecular Interaction Analysis from MD Simulations

Interaction Type Key Findings
Mechanochemical Association Shear stress is the primary driver, activating non-thermal reaction pathways. digitellinc.com

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of pinene isomers, which are naturally available in both enantiomeric forms, makes them classic examples of "chiral pool" starting materials. escholarship.org This allows chemists to begin a synthesis with a molecule that already possesses defined stereocenters, thereby avoiding the need for complex asymmetric induction steps later on. The rigid bicyclic structure provides a predictable stereochemical environment, influencing the facial selectivity of reactions and enabling the transfer of chirality to new stereocenters. Verbenone (B1202108), a derivative of the pinene scaffold, is itself a chiral compound used in the asymmetric synthesis of complex, biologically active compounds, such as agents with antiparkinsonian activity and the antitumor drug, taxol. researchgate.net The utility of the pinene scaffold as a crucial building block and a chiral reagent in the asymmetric synthesis of important compounds is a well-established area of organic chemistry. rsc.org

Precursor to Complex Natural Products and Analogues

The pinene scaffold is a frequent starting point for the total synthesis of intricate natural products. The compact and stereochemically rich framework can be elaborated and rearranged through a variety of chemical transformations to construct more complex molecular architectures. For instance, (+)-nopinone, an important intermediate derived from β-pinene, is utilized in the synthesis of complex natural products. rsc.org The structural features of pinene—containing a strained four-membered ring fused to a six-membered ring—can be strategically manipulated through ring-opening or rearrangement reactions to access different carbocyclic skeletons, which form the core of many natural products.

Synthesis of Key Organic Intermediates

The chemical reactivity of the double bond and allylic positions within the bicyclo[3.1.1]heptene system allows for a wealth of transformations into valuable organic intermediates. These intermediates are often themselves building blocks for the flavor, fragrance, and pharmaceutical industries.

Carvone (B1668592) isomers are important constituents of essential oils, known for their characteristic spearmint and caraway scents, and are used extensively in the food and aromatherapy industries. rsc.org Synthetic routes have been developed to produce carvone from pinene derivatives. One such pathway involves the anodic oxidation of α-pinene, highlighting the electrochemical transformation of this natural feedstock into valuable flavor compounds. rsc.org

Parameter Description
Starting Material α-Pinene (2,6,6-trimethylbicyclo[3.1.1]hept-2-ene)
Target Product Carvone (p-mentha-6,8-dien-2-one) isomers
Key Transformation Anodic Oxidation / Rearrangement
Significance Conversion of a readily available terpene into a high-value flavor and fragrance compound. rsc.org

Nopinone is a versatile bicyclic ketone that serves as a key intermediate in organic synthesis. rsc.org It is readily prepared from β-pinene through ozonolysis. This reaction involves a [2+3] cycloaddition of ozone across the exocyclic double bond of β-pinene, which proceeds without isomerization or rearrangement of the pinene's bicyclic core. rsc.org

Parameter Description
Starting Material β-Pinene (6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane)
Target Product (+)-Nopinone
Key Transformation Ozonolysis
Mechanism Involves a concerted [2+3] cycloaddition of ozone at low temperature. rsc.org
Significance Provides a key chiral intermediate for synthesizing complex natural products and ligands for asymmetric catalysis. rsc.org

Myrtenal (B1677600) is a naturally occurring monoterpenoid aldehyde with a characteristic spicy, herbaceous aroma. lookchem.comthegoodscentscompany.com It is a valuable ingredient in the fragrance industry. Synthetically, myrtenal can be produced via the oxidation of myrtenol (B1201748). Myrtenol itself can be generated from α-pinene through various oxidation methods, including biotransformation processes. researchgate.net

Parameter Description
Starting Material α-Pinene (via Myrtenol)
Target Product (-)-Myrtenal (2-Formyl-6,6-dimethylbicyclo(3.1.1)hept-2-ene) lookchem.com
Key Transformation Allylic Oxidation
Significance Production of a fragrance compound with a refreshing, spicy odor reminiscent of bay leaf and cinnamon. lookchem.com

Verbenone and its corresponding alcohol, verbenol (B1206271), are important oxidation products of α-pinene. thegoodscentscompany.com Verbenone is a natural compound found in various plants and acts as an insect pheromone. lookchem.com The synthesis of these compounds typically involves the allylic oxidation of α-pinene. thegoodscentscompany.com Biocatalytic methods, using plant cell cultures, have also been employed to convert α-pinene into trans-verbenol (B156527), which is subsequently oxidized to verbenone. researchgate.net

Parameter Description
Starting Material α-Pinene (2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene)
Target Products Verbenone and Verbenol
Key Transformation Allylic Oxidation
Reaction Pathway α-Pinene is oxidized at the allylic position to form trans-verbenol, which can be further oxidized to verbenone. researchgate.net
Significance Synthesis of biologically active pheromones and versatile chiral synthons for fine chemical synthesis. researchgate.netthegoodscentscompany.com

Stereocontrolled Synthesis of Highly Functionalized Systems

The rigid bicyclo[3.1.1]heptane skeleton of 3,6,6-trimethylbicyclo[3.1.1]hept-2-ene provides a unique steric environment that allows for a high degree of stereocontrol in various chemical transformations. The gem-dimethyl group and the bridged ring system effectively shield one face of the molecule, directing incoming reagents to the opposite, less hindered face. This inherent facial selectivity is instrumental in the synthesis of highly functionalized, enantiomerically pure compounds. rsc.org

One of the most well-established applications is in epoxidation reactions . The oxidation of the double bond in 3,6,6-trimethylbicyclo[3.1.1]hept-2-ene with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), proceeds with high stereospecificity. The electrophilic oxygen atom approaches from the less sterically hindered face, opposite to the gem-dimethyl bridge, leading to the formation of a single epoxide diastereomer. rsc.org This epoxide is a versatile intermediate that can undergo nucleophilic ring-opening reactions to introduce a variety of functional groups with well-defined stereochemistry.

Furthermore, derivatives of 3,6,6-trimethylbicyclo[3.1.1]hept-2-ene are employed as chiral auxiliaries to induce stereoselectivity in a wide range of reactions. For instance, pinene-based chiral auxiliaries have been successfully utilized in the enantioselective alkylation of aldehydes. nih.gov Chiral amines derived from the pinene scaffold can direct the addition of organometallic reagents to aldehydes, yielding secondary alcohols with high enantiomeric excess. The steric bulk of the pinene moiety effectively blocks one enantiotopic face of the aldehyde, leading to the preferential formation of one enantiomer. nih.gov

The pinene scaffold is also a valuable precursor for the synthesis of complex natural products and their analogues. Through a series of skeletal rearrangements and functional group manipulations, the bicyclo[3.1.1]heptane core can be transformed into a diverse array of carbocyclic and heterocyclic systems. nih.gov For example, acid-catalyzed rearrangements of pinene derivatives can lead to the formation of bicyclo[2.2.1]heptane (norbornane) and other bridged ring systems, which are common motifs in biologically active molecules. nih.gov

A notable example of its application is in the synthesis of β-lactam derivatives. The reaction of (+)-α-pinene with chlorosulfonyl isocyanate furnishes a single stereoisomer of the corresponding β-lactam N-sulfonyl chloride in good yield. researchgate.net Subsequent cleavage of the N-S bond provides the enantiomerically pure β-lactam. researchgate.net This approach highlights the ability of the pinene scaffold to direct the stereochemical outcome of complex, multi-step reaction sequences.

Below is an interactive data table summarizing the stereoselective synthesis of various derivatives from α-pinene, the parent compound of Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-.

ProductReagentsYield (%)StereoselectivityReference
β-lactam N-sulfonyl chlorideChlorosulfonyl isocyanate64Single stereoisomer researchgate.net
H-β-lactamSodium sulfite83Single stereoisomer researchgate.net
Amino alcoholRearrangement and reduction85High researchgate.net

Applications in Chemical Libraries and Combinatorial Chemistry

The unique three-dimensional structure and chemical tractability of the bicyclo[3.1.1]heptane framework make it an attractive scaffold for the construction of chemical libraries and for use in combinatorial chemistry. chemrxiv.orgnih.gov Diversity-oriented synthesis (DOS) strategies aim to generate collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. scispace.com Natural product scaffolds, such as that of pinene, are often privileged structures that are predisposed to interact with biological targets. nih.gov

The rigid pinene core can be systematically functionalized at multiple positions to generate a library of analogues with diverse pharmacological properties. For instance, the double bond can be subjected to a variety of addition reactions, including hydrogenation, halogenation, and hydroboration-oxidation, to introduce different substituents. The allylic positions can also be selectively functionalized. Furthermore, the carbon skeleton itself can be rearranged to produce libraries based on different bicyclic or monocyclic frameworks.

A unified strategy has been developed to synthesize libraries of medicinally attractive cycloheptatriene-fused hetero-bicyclo[3.1.1]heptanes through a Lewis acid-catalyzed higher-order [8+3] cycloaddition of bicyclo[1.1.0]butanes with troponoids. chemrxiv.org This method allows for the rapid generation of a diverse set of complex molecules from simple starting materials.

Moreover, photochemical intermolecular [3σ+2σ]-cycloaddition reactions have been employed for the construction of aminobicyclo[3.1.1]heptanes. nih.gov This approach provides access to novel, trisubstituted bicyclo[3.1.1]heptanes that can serve as bioisosteres for meta-substituted arenes, a common motif in drug molecules. nih.govnih.govspringernature.com The ability to readily synthesize and diversify these scaffolds is crucial for their application in medicinal chemistry.

While the full potential of the bicyclo[3.1.1]heptane scaffold in combinatorial chemistry is still being explored, its utility as a chiral, rigid, and readily diversifiable core makes it a promising platform for the generation of novel chemical libraries for the discovery of new bioactive compounds.

Polymerization Studies and Material Science Applications

Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- as a Monomer in Polymer Synthesis

The olefinic functional group and the chiral bicyclic bridgehead of Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- offer a compelling platform for polymer synthesis. researchgate.net Various polymerization mechanisms have been explored to convert this monomer into polymeric materials, with the properties of the resulting polymers being influenced by the chosen synthetic pathway. researchgate.net

Direct polymerization of Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- into high molecular weight polymers through conventional free radical polymerization methods is generally considered ineffective. pageplace.de However, it can serve as a precursor for monomers that are suitable for radical polymerization. One notable pathway involves the photooxidation of Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- to produce (+)-pinocarvone, an α,β-unsaturated ketone with a reactive exo-olefinic group. researchgate.net

This derivative, pinocarvone, can undergo selective ring-opening radical polymerization of its four-membered ring. pageplace.de This process leads to the formation of unique polyketone polymers that contain chiral six-membered rings with conjugated ketone units integrated into the main polymer chain. researchgate.netpageplace.de This synthetic strategy transforms the terpene into a polymer with distinct thermal and optical properties. researchgate.net Furthermore, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization techniques have been successfully applied to pinocarvone, allowing for the synthesis of controlled macromolecular architectures like thermoplastic elastomers. pageplace.de

Cationic polymerization is the most extensively studied and commercially significant method for polymerizing Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-. rsc.orgresearchgate.net This process typically yields low molecular weight thermoplastic resins, which find widespread use as tackifiers in adhesives, sealants, and coatings. rsc.orgwikipedia.org The polymerization is initiated by acid catalysts, particularly Lewis acids. rsc.org

A variety of catalyst systems have been investigated to control the polymerization process and the properties of the resulting polyterpene resins. Under the influence of aluminum chloride, for instance, Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- typically produces a relatively low yield of a solid polymer along with a significant amount of a dimer. libretexts.org It is suggested that the reaction involves isomerization of the monomer to limonene, which then polymerizes. libretexts.org

Binary catalyst systems, such as combinations of aluminum halides (AlCl₃, AlBr₃) with antimony trichloride (B1173362) (SbCl₃), have been shown to produce oligomers with higher molecular weights (M̄n ≥ 700 g/mol ) and in good yields (>80%) compared to other metal halides. libretexts.org More recently, low-cost and recyclable Lewis acidic deep eutectic solvents (DESs) have been developed as effective catalysts. rsc.org For example, a DES catalyst formed from AlCl₃ and caprolactam has been used to produce terpene resins with a softening point of 118.3 °C and a number-average molecular weight of 510 g/mol . rsc.org

Table 1: Catalyst Systems and Resulting Polymer Properties in Cationic Polymerization of Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-
Catalyst SystemReaction ConditionsPolymer YieldNumber-Average Molecular Weight (M̄n)Key Findings/ObservationsReference
AlCl₃ / SbCl₃Toluene, 0°C80-90 wt.-%≥ 1000 g/molProduces relatively high molecular weight polymers with low dimer content. jlu.edu.cn
AlCl₃, AlBr₃, AlEtCl₂ with SbCl₃Toluene, -15°C>80 wt.-%≥ 700 g/molAluminum halide combinations are effective; other metal halides produce more dimers. libretexts.org
TiCl₄-78°C to Room TempNear complete conversion~2000 g/molEfficient polymerization is possible even at room temperature without additives. wikipedia.org
[AlCl₃]₃[CPL] (Deep Eutectic Solvent)-5°C, 4hNot specified510 g/molProduces terpene resin with a softening point of 118.3°C; catalyst is recyclable. rsc.org

Direct Ring-Opening Metathesis Polymerization (ROMP) of Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- is hampered by the steric hindrance at the carbon-carbon double bond caused by the gem-dimethyl group. researchgate.netnih.gov This steric congestion makes the monomer unsuitable for efficient polymerization by common metathesis catalysts. researchgate.net

To overcome this limitation, Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- can be chemically modified into more suitable monomer precursors. One such derivative is apopinene, which is formed by removing the sterically hindering methyl substituent from the double bond. researchgate.net Apopinene can be successfully polymerized using ruthenium-based metathesis catalysts (such as Grubbs catalysts) to yield a trans-polymer with molecular weights ranging from 1,100 to 15,600 g/mol and a low polydispersity index. researchgate.net

Another derivative, δ-pinene, synthesized from Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- through a three-step, metal-free process, has also been successfully polymerized via ROMP. nih.gov Using a third-generation Grubbs catalyst, δ-pinene undergoes polymerization to high conversion (>95%), yielding well-defined polyolefins with molar masses up to 70 kg/mol and narrow dispersity (<1.2). nih.gov The resulting polymer exhibits a highly regular microstructure. nih.gov These studies demonstrate that while direct metathesis polymerization is not feasible, derivatization provides a viable route to produce novel bio-based polyolefins. researchgate.netnih.gov

Copolymerization and Terpolymerization with Other Monomers

Copolymerization expands the range of materials that can be produced from Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-, allowing for the tailoring of polymer properties for specific applications.

Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- is frequently copolymerized with its isomer, 6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane (β-pinene). These copolymers are commercially important as polyterpene resins. They are valued as tackifiers in a variety of adhesive systems, including those based on elastomers and thermoplastics.

The synthesis of these copolymers is typically achieved through cationic polymerization, often using a Lewis acid catalyst like aluminum chloride (AlCl₃). The resulting resins are characterized by their pale color, good thermal stability, and resistance to aging. The unique terpene structure of the copolymer provides an excellent balance of adhesive properties, such as tack and peel strength. Nanocomposites of these copolymers have also been synthesized by incorporating nano-clay, which can enhance the thermal properties of the material.

Table 2: Properties and Applications of Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- / 6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane Copolymers
PropertyDescriptionPrimary ApplicationReference
Physical FormPale, neutral, low molecular weight, thermoplastic resin.Tackifier for elastomeric and thermoplastic-based adhesives; plasticizer in chewing gum compositions.
ColorLight color with good color stability.
StabilityResistant to aging and thermal degradation.
Adhesive PropertiesProvides an excellent balance of adhesive characteristics.

The direct synthesis of copolymers from Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- and 2-methyl-1,3-butadiene (isoprene) is not extensively documented in scientific literature. While both monomers are terpenes (α-pinene is a C₁₀ monoterpene and isoprene (B109036) is the C₅ hemiterpene building block), and both can undergo polymerization through various mechanisms, dedicated studies on their direct copolymerization are scarce. wikipedia.org Research on isoprene polymerization typically focuses on its homopolymerization to form polyisoprene (a synthetic rubber) or its copolymerization with other dienes like butadiene or vinyl monomers using Ziegler-Natta, radical, or cationic methods. researchgate.netrsc.orgresearchgate.net Similarly, studies on Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- polymerization are centered on its homopolymerization to form tackifying resins or copolymerization with its isomer, β-pinene.

Terpolymers Incorporating Cyclohexene (B86901) Derivatives

A notable area of research has been the synthesis of terpolymers incorporating α-pinene and cyclohexene derivatives to create bio-based polycarbonates. One such example is the terpolymerization of carbon dioxide (CO₂), cyclohexene oxide (CHO), and α-pinene oxide. daneshyari.com This process yields a novel terpolymer with promising properties.

The synthesis is typically carried out using a homogeneous SalenCr(III)Cl catalyst. The incorporation of α-pinene oxide into the polycarbonate backbone has been shown to influence the molecular weight and thermal stability of the resulting polymer. Compared to the copolymer of CO₂ and CHO (PCHC), the terpolymer exhibits a relatively higher average molecular weight and a narrower polydispersity index (PDI). daneshyari.com

Table 1: Molecular Weight and Polydispersity of PCHC and the Terpolymer

Polymer Average Molecular Weight ( g/mol ) Polydispersity Index (PDI)
PCHC - -

Data sourced from a study on the terpolymerization of CO₂, cyclohexene oxide, and α-pinene oxide. daneshyari.com

Relationship between Monomer Structure and Polymer Properties

The inherent structure of the α-pinene monomer significantly influences the properties of the resulting polymers, particularly their thermal stability and chemical resistance.

The rigid bicyclic structure of α-pinene contributes to a higher glass transition temperature (Tg) in its polymers compared to polymers derived from more flexible monomers. This rigidity restricts segmental motion within the polymer chains, thus requiring more thermal energy for the material to transition from a glassy to a rubbery state. For instance, polyesters derived from α-pinene have shown tunable glass transition and melting temperatures. acs.org

The thermal stability of polymers derived from α-pinene is also noteworthy. For example, the terpolymer of CO₂, cyclohexene oxide, and α-pinene oxide exhibits excellent thermal properties and a distinct thermal degradation mechanism compared to the PCHC copolymer. daneshyari.com The incorporation of the bulky, bicyclic α-pinene unit can enhance the thermal stability of the polymer backbone.

Previous research on polymers containing cyclobutane (B1203170) rings, a key structural feature of the pinene scaffold, has demonstrated good thermal and chemical stability, comparable to that of polyethylene (B3416737) terephthalate (B1205515) (PET). acs.orgnih.gov

Table 2: Thermal Properties of α-Pinene Derivative-Based Polyesters

Polymer Glass Transition Temperature (Tg) (°C) Decomposition Temperature (Td) (°C)
Polyester from HHDC and itaconate/maleate - ~300

HHDC (1-(1′-hydroxyethyl)-3-(2′-hydroxy-ethyl)-2,2-dimethylcyclobutane) is a diol synthesized from α-pinene. FDCA is furan (B31954) dicarboxylic acid. Data is from studies on pinene-based polyesters. acs.orgnih.gov

Advanced Material Development Leveraging the Bicyclic Scaffold

The unique bicyclic scaffold of Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- is being leveraged for the development of a variety of advanced materials.

Bio-based Polyesters: Researchers have developed methods to synthesize polyesters from α-pinene through two primary pathways. The first involves the oxidation of α-pinene to a bicyclic verbanone-based lactone, which is then polymerized via ring-opening polymerization to create a semicrystalline polyester. The second pathway utilizes the oxidative cleavage of the double bond in α-pinene to produce a diol, which is then used in polycondensation reactions with bio-based diesters to form polyesters. acs.org These polyesters have potential applications as bio-based alternatives to conventional plastics.

Renewable Elastomers: The bicyclic structure of α-pinene can be modified to create monomers suitable for the synthesis of renewable elastomers. These materials offer a sustainable alternative to petroleum-based rubbers and can be tailored for various applications requiring elasticity and resilience.

The ongoing research into the polymerization of Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- and the characterization of its resulting polymers continues to open new avenues for the creation of sustainable and high-performance materials.

Biotransformation and Bio Derived Synthesis

Microbial Bioconversion of Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-

Microorganisms, including a variety of fungi and bacteria, have been extensively studied for their ability to transform α-pinene into a range of oxygenated derivatives. nih.govnih.gov These biocatalytic processes offer a green alternative to traditional chemical synthesis methods. rsc.org

The enantioselectivity of microbial biotransformation is a key advantage, allowing for the production of specific stereoisomers of interest. For instance, the biotransformation of (-)-α-pinene by the white-rot fungus Stereum hirsutum primarily yields verbenone (B1202108), along with minor products such as myrtenol (B1201748), camphor (B46023), and isopinocarveol. nih.gov In contrast, another white-rot fungus, Ceriporia sp. ZLY-2010, converts (-)-α-pinene into the monocyclic monoterpene alcohol, α-terpineol. nih.govkoreascience.kr

A study utilizing a hybrid fungus produced by the protoplastic fusion of Aspergillus niger and Penicillium digitatum demonstrated the conversion of (-)-α-pinene to (-)-verbenol with a 60% yield. researchgate.net Furthermore, cell cultures of Psychotria brachyceras have shown substrate specificity for (-)-α-pinene, oxidizing it to verbenone. researchgate.net The bacterium Gluconobacter japonicus has been reported to convert 96% of (+)-α-pinene into its corresponding products. researchgate.net

Below is a table summarizing the biotransformation of (-)-α-pinene by Stereum hirsutum:

ProductRelative Percentage
Verbenone27.64%
Myrtenol17.75%
Camphor8.49%
Isopinocarveol3.10%
Data sourced from a study on the biotransformation of (-)-α-pinene by white-rot fungi. nih.gov

The enzymatic oxidation of α-pinene can follow two main competitive routes: epoxidation of the double bond or allylic oxidation. mdpi.com The latter pathway leads to the formation of valuable products like verbenol (B1206271), verbenone, myrtenol, and myrtenal (B1677600). mdpi.com A variety of enzymes, including peroxidases and laccases, are involved in these transformations. researchgate.net

Human metabolism of α-pinene also involves extensive oxidation. researchgate.net Following oral administration, the primary metabolites identified in urine are myrtenol, cis- and trans-verbenol (B156527), and myrtenic acid. researchgate.net These metabolites are rapidly eliminated, with half-lives of approximately 1.4 to 1.6 hours. researchgate.net The metabolic pathways are dominated by oxidation at the methyl side-chains and allylic oxidation of the cyclohexenyl backbone. researchgate.net

The following table details the percentage of an oral dose of α-pinene eliminated as specific metabolites in human urine:

MetabolitePercentage of Oral Dose Eliminated
Myrtenol1.5%
cis-Verbenol5.6%
trans-Verbenol4.1%
Myrtenic Acid6.7%
Data from a study on the human in vivo metabolism of α-pinene. researchgate.net

Plant Cell Culture-Mediated Transformations

Plant cell cultures offer another avenue for the biotransformation of α-pinene. Suspension cell cultures of Picea abies (Norway spruce) have been shown to transform both enantiomers of α-pinene, as well as the racemate, primarily into trans-verbenol. nih.gov This is followed by a slower conversion of verbenol to verbenone. nih.govsigmaaldrich.com Other byproducts of this transformation include trans-pinocarveol, myrtenol, cis-verbenol, and α-terpineol. nih.govsigmaaldrich.com The absolute configuration of the major products corresponds to that of the starting α-pinene enantiomer. nih.gov

Cell suspension cultures of Psychotria brachyceras and Rauvolfia sellowii have also been investigated for their ability to biotransform both (+)- and (-)-α-pinene. researchgate.net Rauvolfia sellowii cells were able to convert (-)-α-pinene to (-)-verbenone, with myrtenol also being a notable product. researchgate.net The bioconversion of (+)-α-pinene by the same cell culture yielded (+)-verbenone, with trans-verbenol and trans-pinocarveol as significant intermediates and byproducts. researchgate.net

The time course of (-)-α-pinene bioconversion by Rauvolfia sellowii is presented in the table below:

Day(-)-α-pinene (%)(-)-verbenone (%)Myrtenol (%)
111.9 ± 1.316.7 ± 1.15.3 ± 0.9
36.1 ± 1.424.6 ± 3.04.2 ± 1.9
52.0 ± 2.636.6 ± 6.94.3 ± 2.4
70.037.6 ± 1.86.5 ± 0.6
100.033.9 ± 4.37.0 ± 0.4
150.028.9 ± 3.46.4 ± 1.2
Data represents the mean percentage of total integrated peak area from GC-MS analysis. researchgate.net

Biosynthetic Pathways of Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- in Organisms

The biosynthesis of α-pinene in organisms originates from the fundamental five-carbon building blocks of isoprenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). acs.org These precursors can be produced through two primary metabolic pathways: the mevalonate (B85504) (MEV) pathway and the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway. acs.org

The condensation of IPP and DMAPP is catalyzed by geranyl diphosphate synthase (GPPS) to form the ten-carbon intermediate, geranyl diphosphate (GPP). acs.org Subsequently, the enzyme pinene synthase (PS) facilitates the cyclization of GPP to produce either α-pinene or its isomer, β-pinene. acs.org

Applications of Biocatalysis in Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- Chemistry

Biocatalysis plays a crucial role in the valorization of α-pinene, transforming it into a variety of high-value products with applications in the flavor, fragrance, and pharmaceutical industries. researchgate.netmdpi.com The enzymatic conversion of α-pinene can yield compounds such as verbenol, verbenone, myrtenol, and α-terpineol, which are sought after for their distinct aromas and biological activities. researchgate.net

The ability of cytochrome P450 monooxygenases to introduce oxygen at activated positions under mild conditions makes them promising biocatalysts for the oxidation of α-pinene. rsc.org This can lead to the formation of monomers suitable for polymerization. For example, α-pinene can be enzymatically converted to sobrerol (B1217407), which can then be transformed into sobrerol methacrylate (B99206) and subsequently polymerized. rsc.org This chemo-enzymatic pathway highlights the potential of biocatalysis in producing renewable materials from α-pinene. rsc.org

Q & A

Q. Table 1: Concentration Variations Across Studies

SourceRelative Abundance (%)Retention Time (min)Kovats IndexMethod
White pepper oleoresin2.706.07-GC-MS
Essential oil study0.56-937HS-SPME-GC-MS

(Advanced) How can researchers resolve discrepancies in reported concentrations of this compound across different studies?

Methodological Answer:
Discrepancies often arise from extraction techniques (e.g., HS-SPME vs. steam distillation), matrix effects (e.g., plant species variations), and instrumental parameters (e.g., column type, temperature gradients). To address this:

  • Standardize protocols : Use validated methods (e.g., EPA/NIH Mass Spectral Database guidelines) .
  • Cross-validate with reference materials : Compare against NIST-certified spectra .
  • Account for stereoisomerism : Ensure chiral columns are used if optical activity impacts quantification .
    For instance, the compound’s 2.70% abundance in pepper oleoresin vs. 0.56% in Citrus may reflect differences in plant biosynthetic pathways or extraction efficiency.

(Basic) What is the structural significance of bicyclic frameworks in this compound’s reactivity?

Methodological Answer:
The bicyclo[3.1.1]hept-2-ene core imports steric strain and electron-rich double bonds , making it prone to electrophilic addition (e.g., epoxidation) or cycloaddition reactions. Computational studies (e.g., QSPR models) predict its reactivity based on bond angles and charge distribution . Derivatives like 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one exhibit ketone functionality, enabling nucleophilic attacks .

(Advanced) What challenges exist in synthesizing stereoisomerically pure derivatives of this compound?

Methodological Answer:
Key challenges include:

  • Chiral center control : The (1S,5S,6R)-configuration requires asymmetric catalysis or chiral auxiliaries .
  • Byproduct formation : Competing pathways (e.g., Wagner-Meerwein rearrangements) may yield undesired bicyclic frameworks.
  • Purification : Use chiral HPLC or crystallization to isolate enantiomers, as seen in pinaneamine synthesis .
    Structural data files (SDF/MOL) from CC-DPS can guide reaction optimization .

(Basic) What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation (classified as H335: respiratory irritant) .
  • PPE : Wear nitrile gloves and safety goggles (H315/H319: skin/eye irritation) .
  • Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) to prevent combustion .
    Refer to SDS from Indagoo or Aladdin for disposal guidelines .

(Advanced) What ecological roles does this compound play in plant-insect interactions?

Methodological Answer:
It functions as a semiochemical in interspecific competition. For example, in Piper nigrum, it may act as a precursor for defensive toxins or attractants . Studies using electrophysiological assays (e.g., E-nose) and bioactivity-guided fractionation can elucidate its role in pollinator attraction or herbivore deterrence .

(Basic) How is this compound distinguished from structurally similar terpenes like α-pinene?

Methodological Answer:

  • Chromatographic separation : Use polar columns (e.g., DB-WAX) to resolve co-eluting peaks. α-Pinene (CAS 80-56-8) elutes earlier (~10.3 min) compared to bicyclo[3.1.1]hept-2-ene derivatives .
  • Mass spectral differentiation : Key fragments at m/z 93 (C7H9+) vs. α-pinene’s base peak at m/z 136 (M+) .

(Advanced) What computational tools are available for modeling this compound’s physicochemical properties?

Methodological Answer:

  • Quantum chemistry software : Gaussian or ORCA for optimizing 3D structures and calculating dipole moments .
  • QSAR models : Predict logP, boiling points, and toxicity using CC-DPS platforms .
  • Molecular docking : Assess binding affinity to biological targets (e.g., insect odorant receptors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.